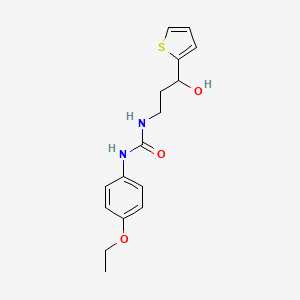

![molecular formula C12H23NO3S B2429680 叔丁基N-[4-(2-羟乙基)噻吩-4-基]氨基甲酸酯 CAS No. 2089254-99-7](/img/structure/B2429680.png)

叔丁基N-[4-(2-羟乙基)噻吩-4-基]氨基甲酸酯

货号 B2429680

CAS 编号:

2089254-99-7

分子量: 261.38

InChI 键: CPZLGORELOMWQM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” is a chemical compound with the CAS Number: 2089254-99-7 . It has a molecular weight of 261.39 . It is in the form of a powder .

Synthesis Analysis

The synthesis of “tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” involves several steps . The process begins by adding benzyl chloride to ethanolamine and heating it to reflux for 1 to 1.5 hours . After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete . Ammonia gas is then passed through the reaction for 2.5 to 3.5 hours . After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5 to 1 hour . Finally, hydrogen gas is passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (4- (2-hydroxyethyl)tetrahydro-2H-thiopyran-4-yl)carbamate" . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis

The compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .Physical And Chemical Properties Analysis

The compound is a light yellow clear liquid . It has a boiling point of 92°C at 0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) .科学研究应用

- Application : It is employed in the synthesis of phosphatidyl ethanolamines, which are essential components of cell membranes .

- Application : These compounds are intermediates in the synthesis of various organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Application : The combination of tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate with other antioxidants (e.g., BHT and BHA) exhibits potent anti-inflammatory activity .

Phosphatidyl Ethanolamine Synthesis

Building Blocks for Organic Compounds

Anti-Inflammatory Activity

Diels-Alder Reactions

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZLGORELOMWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2429618.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B2429620.png)